molecular formula C10H8ClNO4S B14285430 Methyl 2-(chlorosulfonyl)-3-(cyanomethyl)benzoate CAS No. 138229-16-0

Methyl 2-(chlorosulfonyl)-3-(cyanomethyl)benzoate

Cat. No.: B14285430
CAS No.: 138229-16-0
M. Wt: 273.69 g/mol
InChI Key: MYZZGLWPQIQUII-UHFFFAOYSA-N
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Description

Methyl 2-(chlorosulfonyl)-3-(cyanomethyl)benzoate is a chemical compound that belongs to the class of sulfonyl chlorides. It is characterized by the presence of a chlorosulfonyl group and a cyanomethyl group attached to a benzoate ester. This compound is used as an intermediate in the synthesis of various pharmaceuticals, dyes, and pigments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(chlorosulfonyl)-3-(cyanomethyl)benzoate typically involves the chlorosulfonation of methyl benzoate followed by the introduction of a cyanomethyl group. The reaction conditions often require the use of chlorosulfonic acid and a suitable solvent such as dichloromethane. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorosulfonation reactors and continuous flow systems to optimize yield and efficiency. The process is designed to minimize the formation of by-products and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(chlorosulfonyl)-3-(cyanomethyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines or alcohols.

    Reduction Reactions: The compound can be reduced to form corresponding sulfonamides or sulfonates.

    Oxidation Reactions: It can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-(chlorosulfonyl)-3-(cyanomethyl)benzoate is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(chlorosulfonyl)-3-(cyanomethyl)benzoate involves its reactivity with nucleophiles due to the presence of the chlorosulfonyl group. This reactivity allows it to modify proteins and other biomolecules, making it useful in biochemical studies. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(chlorosulfonyl)benzoate
  • Methyl 3-(chlorosulfonyl)benzoate
  • Methyl 4-(chlorosulfonyl)benzoate

Uniqueness

Methyl 2-(chlorosulfonyl)-3-(cyanomethyl)benzoate is unique due to the presence of both the chlorosulfonyl and cyanomethyl groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality makes it a valuable intermediate in the preparation of a wide range of compounds .

Properties

CAS No.

138229-16-0

Molecular Formula

C10H8ClNO4S

Molecular Weight

273.69 g/mol

IUPAC Name

methyl 2-chlorosulfonyl-3-(cyanomethyl)benzoate

InChI

InChI=1S/C10H8ClNO4S/c1-16-10(13)8-4-2-3-7(5-6-12)9(8)17(11,14)15/h2-4H,5H2,1H3

InChI Key

MYZZGLWPQIQUII-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1S(=O)(=O)Cl)CC#N

Origin of Product

United States

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